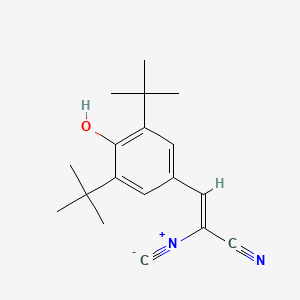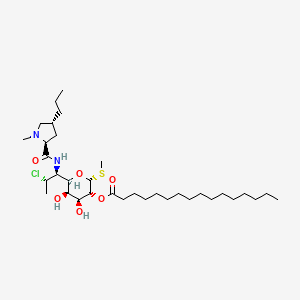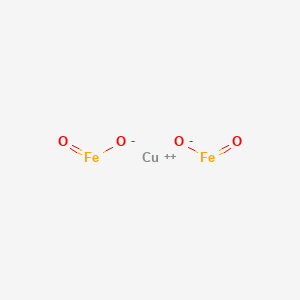
Copper iron oxide
説明
Copper Iron Oxide (CuFe2O4) is a compound that has been studied for its various properties and potential applications . It is often used in the field of nanotechnology due to its unique physical and chemical properties .
Synthesis Analysis
Copper Iron Oxide can be synthesized via various methods. One such method involves a sol-gel process using copper and iron nitrates as precursors, followed by annealing at 400 °C and 800 °C in air . Another method involves a facile one-step chemical method for the successful synthesis of Cu2O, CuO, and CuNa2(OH)4 crystal structures .
Molecular Structure Analysis
The molecular structure of Copper Iron Oxide can be determined using techniques such as X-ray diffraction (XRD) and transmission electron microscopy. These techniques have revealed different crystal structures such as cubic (Cu2O), monoclinic (CuO), and orthorhombic [CuNa2(OH)4] .
Chemical Reactions Analysis
Copper Iron Oxide participates in various chemical reactions. For instance, during the high-temperature water-gas shift (WGS) reaction, a strong metal-support interaction (SMSI) between Cu and FeOx was observed . This interaction not only stabilizes the Cu clusters but also provides new catalytic active sites that facilitate CO adsorption, H2O dissociation, and WGS reaction .
Physical And Chemical Properties Analysis
Copper Iron Oxide exhibits unique physical and chemical properties. For instance, it has been found to have optical band gaps in the range of 2.15–2.60 eV (577–477 nm) . Moreover, it has been observed to have promising electrocatalytic activity towards oxidation of sulphite .
科学的研究の応用
Solid Propellant Combustion Enhancement
Copper iron oxide plays a crucial role in enhancing the burn rate of composite solid propellants, which are crucial in rocket propulsion technologies. Studies have shown that both iron oxide and copper chromite effectively increase the burning rate of ammonium perchlorate, a common oxidizer in propellants. Iron oxide has been slightly more effective than copper chromite in these applications, with copper chromite enhancing binder melt flow, while iron oxide reduces it. This understanding aids in tailoring propellant combustion rates more effectively (Ishitha & Ramakrishna, 2014).
Antibacterial Activity
Copper iron oxide nanoparticles have shown promising antibacterial properties against various human pathogens, including Escherichia coli and Staphylococcus aureus. The precursor-dependent structural properties of copper oxide nanoparticles influence their antibacterial efficiency, highlighting their potential in biomedical applications for preventing and treating infections (Dharmadhikari et al., 2018).
Catalytic Oxidation of Ferrous Iron
Copper compounds, including ionic forms, oxide, and oxide nanopowder, have been investigated for their catalytic effects on the oxidation of ferrous iron. These studies reveal that copper oxide nanopowder is the most effective form for catalyzing the oxidation process, which is essential in treating water with high concentrations of ferrous iron, making it more economical and efficient (Babak et al., 2013).
Removal of Heavy Metals from Water
Copper iron oxide nanoparticles have been used to develop an effective method for the removal of copper ions from aqueous solutions. This approach involves using pectin-coated iron oxide magnetic nanocomposite as an adsorbent, showcasing a high adsorption capacity and the possibility for regeneration and reuse. Such applications underscore the potential of copper iron oxide in environmental remediation, particularly in treating water contaminated with heavy metals (Gong et al., 2012).
Solar Energy Conversion and Photocatalysis
Research into p-type copper(I)-based oxides, including Cu2O and ternary CuxMyOz oxides, has demonstrated their potential in solar energy applications. These materials are favored for their tunable bandgap sizes, high charge carrier mobility, and suitable band energies for fuel production. Modifications to their surface and chemical composition have improved their stability and efficiency in aqueous solutions, making them promising candidates for use in dye-sensitized solar cells and photocatalysis (Sullivan, Zoellner, & Maggard, 2016).
作用機序
The mechanism of action of Copper Iron Oxide often involves the generation of reactive oxygen species (ROS). This process is believed to promote the pathogenesis of various diseases, including cardiovascular disease . Copper-induced cell death, named cuproptosis, has been widely reported in a variety of diseases .
Safety and Hazards
While Copper Iron Oxide has many beneficial properties, it’s important to handle it with care due to potential hazards. For instance, it’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
将来の方向性
The future directions of Copper Iron Oxide research include finding new, eco-friendly ways to synthesize these nanoparticles, using them to treat diseases, especially in targeting cancer cells and healing wounds, and using them in batteries to store energy more efficiently . Furthermore, their potential use in cleaning water and air is also being explored .
特性
IUPAC Name |
copper;oxido(oxo)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2Fe.4O/q+2;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKGMXNZSJMWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Fe]=O.[O-][Fe]=O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuFe2O4 | |
| Record name | copper(II) iron(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190714 | |
| Record name | CuFe2O4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper iron oxide | |
CAS RN |
37220-43-2 | |
| Record name | CuFe2O4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CuFe2O4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of CuFe2O4?
A1: The molecular formula of Copper iron oxide is CuFe2O4. Its molecular weight is 239.23 g/mol.
Q2: What crystal structures can CuFe2O4 adopt?
A2: CuFe2O4 can exist in two main crystal structures: tetragonal and cubic. The tetragonal structure is favored at lower temperatures, while the cubic structure is stable at higher temperatures. Grinding can induce a transition from the tetragonal to the cubic structure. []
Q3: What spectroscopic techniques are commonly used to characterize CuFe2O4?
A3: Researchers commonly employ a range of techniques to characterize CuFe2O4, including:
- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of the material. [, , , , , , ]
- Fourier transform infrared (FTIR) spectroscopy: Identifies functional groups and chemical bonds present in the material. [, , , , , , ]
- Scanning electron microscopy (SEM) and transmission electron microscopy (TEM): Provide insights into the morphology, size, and distribution of CuFe2O4 nanoparticles. [, , , , , , , , , ]
- X-ray photoelectron spectroscopy (XPS): Used to analyze the elemental composition and chemical states of the elements present. [, , , , ]
- Brunauer–Emmett–Teller (BET) surface area analysis: Determines the specific surface area and pore size distribution of the material. [, , , , , , , ]
Q4: Is CuFe2O4 stable under various environmental conditions?
A4: CuFe2O4 generally exhibits good stability, but its performance can be influenced by factors like pH, temperature, and the presence of other chemical species. For instance, in photocatalytic applications, the presence of inorganic anions like HCO3− can inhibit the degradation of pollutants. []
Q5: How can the stability of CuFe2O4 be improved for specific applications?
A5: Various strategies can enhance CuFe2O4's stability, including:
- Coating with protective layers: Coating CuFe2O4 with materials like silica or phosphate can improve its stability and prevent leaching of metal ions. [, ]
- Doping with other elements: Incorporating elements like silver into the CuFe2O4 lattice can enhance its stability and photocatalytic activity. []
- Controlling the synthesis conditions: Carefully adjusting parameters like temperature, pH, and precursor concentrations during synthesis can significantly impact the stability of the resulting CuFe2O4 nanoparticles. []
Q6: What are some notable catalytic applications of CuFe2O4?
A6: CuFe2O4 exhibits promising catalytic activity in various reactions, including:
- Reduction of 4-nitrophenol: CuFe2O4 nanoparticles, especially when combined with materials like reduced graphene oxide (RGO) or covalent organic frameworks (COF), demonstrate excellent catalytic activity in reducing 4-nitrophenol to 4-aminophenol. [, ]
- Epoxidation of styrene: CuFe2O4-RGO nanocomposites show enhanced catalytic efficiency in epoxidizing styrene to styrene oxide. []
- Degradation of organic pollutants: CuFe2O4-based materials have shown promising results in degrading various organic pollutants like methylene blue, rhodamine B, and bisphenol A through processes like photocatalysis and Fenton-like reactions. [, , , , , , , , ]
Q7: What makes CuFe2O4 an efficient catalyst for these reactions?
A7: Several factors contribute to the catalytic efficiency of CuFe2O4:
- Synergistic effect of Cu and Fe: The presence of both copper and iron in the CuFe2O4 lattice creates a synergistic effect, enhancing its catalytic activity. [, ]
- Redox properties: The ability of Cu and Fe ions to readily switch between different oxidation states facilitates electron transfer processes, promoting catalytic reactions. []
- High surface area: Synthesizing CuFe2O4 as nanoparticles, particularly when combined with high-surface-area materials like graphene or carbon nanotubes, increases the available active sites for catalytic reactions. [, , , , ]
Q8: How does the crystal structure of CuFe2O4 influence its catalytic activity?
A8: The crystal structure of CuFe2O4 can significantly impact its catalytic performance. For instance, cubic CuFe2O4 exhibits higher activity and selectivity for electrochemical dechlorination of 1,2-dichloroethane compared to the tetragonal phase. []
Q9: Have computational methods been employed to study CuFe2O4?
A9: Yes, computational chemistry techniques, particularly Density Functional Theory (DFT) calculations, have been used to investigate the electronic structure and properties of CuFe2O4 and its composites. These calculations provide insights into the interfacial interactions between CuFe2O4 and other materials, aiding in understanding and predicting their performance in various applications. []
Q10: What is the environmental impact of CuFe2O4?
A10: While CuFe2O4 itself is considered relatively environmentally friendly, the overall environmental impact depends on the specific application and lifecycle of the material.
Q11: How can the environmental impact of CuFe2O4 be mitigated?
A11: Several strategies can minimize the environmental footprint associated with CuFe2O4:
- Recycling and reuse: Developing efficient methods to recover and reuse CuFe2O4 after its lifecycle in specific applications can reduce waste and resource consumption. []
- Green synthesis methods: Utilizing environmentally benign and sustainable synthesis routes, such as those employing plant extracts or microwave irradiation, can minimize the use of harmful solvents and reagents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1,4-Dithiepan-6-yl)-1-propan-2-yl-2-piperazinyl]ethanol](/img/structure/B1258061.png)
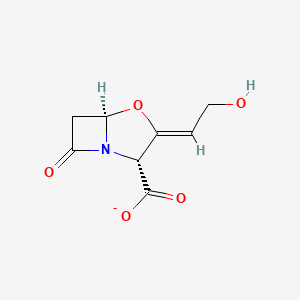
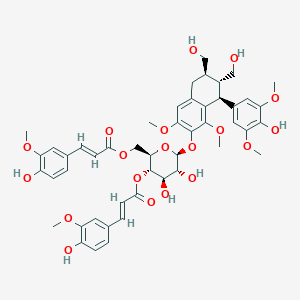
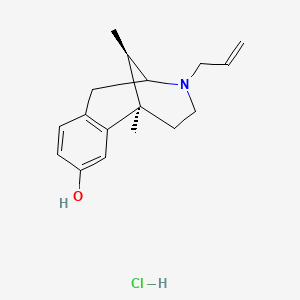
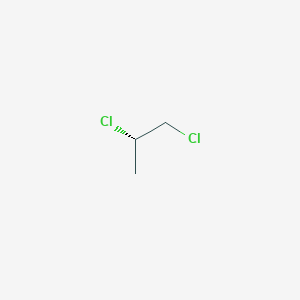

![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)
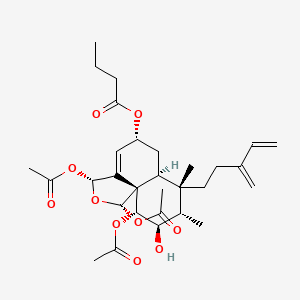
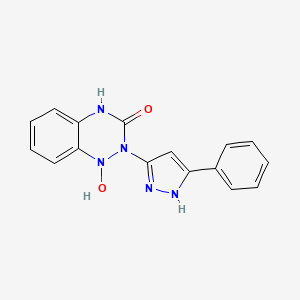
![(2S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-isobutyl-7-methyl-2,5,8,11,14-pentaoxo-12-sec-butyl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methyl-pentanoic acid](/img/structure/B1258075.png)
